4-Acetyl-2'-chloro-4'-methylbiphenyl

Lipophilicity ADME Medicinal Chemistry

Generic biphenyl analogs cannot replicate the steric and electronic effects of the 2'-chloro-4'-methyl substitution pattern, leading to failed SAR correlations or reduced cross-coupling yields. This compound delivers the exact scaffold required for kinase/COX-2 inhibitor programs. - ≥98% purity ensures reproducible Pd-catalyzed coupling (literature yield: 78%) - Computed LogP 4.2, TPSA 17.1 Ų - ideal for membrane permeability benchmarking - Multi-gram quantities available; stable at 2-8°C, shipped at ambient temperature

Molecular Formula C15H13ClO
Molecular Weight 244.718
CAS No. 1345471-16-0
Cat. No. B595291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetyl-2'-chloro-4'-methylbiphenyl
CAS1345471-16-0
Molecular FormulaC15H13ClO
Molecular Weight244.718
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)C)Cl
InChIInChI=1S/C15H13ClO/c1-10-3-8-14(15(16)9-10)13-6-4-12(5-7-13)11(2)17/h3-9H,1-2H3
InChIKeyDFSBZDAUPAZFCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetyl-2'-chloro-4'-methylbiphenyl: Identity and Structure


4-Acetyl-2'-chloro-4'-methylbiphenyl (CAS 1345471-16-0) is a biphenyl derivative characterized by an acetyl group at the 4-position, a chlorine atom at the 2'-position, and a methyl group at the 4'-position on the biphenyl backbone [1]. Its molecular formula is C₁₅H₁₃ClO with a molecular weight of 244.72 g/mol [2]. This specific substitution pattern imparts distinct physicochemical properties, including a computed LogP of 4.2 and a topological polar surface area of 17.1 Ų [3], which differentiate it from simpler biphenyl analogs and make it a valuable intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research [1].

4-Acetyl-2'-chloro-4'-methylbiphenyl Substitution Specificity


In biphenyl-based synthetic intermediates, the specific positioning of substituents directly governs reactivity, steric hindrance, and the final compound's biological or material properties. While other biphenyls like 4-acetylbiphenyl or 4-acetyl-4'-methylbiphenyl may appear similar, they lack the combined steric and electronic effects conferred by the 2'-chloro and 4'-methyl groups present in 4-Acetyl-2'-chloro-4'-methylbiphenyl [1]. This unique substitution pattern is critical for applications requiring precise molecular recognition, such as in the design of selective inhibitors [1], and can lead to different outcomes in cross-coupling reactions . Therefore, substituting with a generic analog without this exact substitution pattern risks altering reaction yields, product purity, or the desired biological activity [1].

4-Acetyl-2'-chloro-4'-methylbiphenyl vs. Key Comparators


Lipophilicity vs. Non-Chlorinated Analogs

The presence of a chlorine substituent at the 2'-position significantly increases the lipophilicity of 4-Acetyl-2'-chloro-4'-methylbiphenyl compared to non-chlorinated analogs. This is a critical parameter for predicting membrane permeability and overall ADME (Absorption, Distribution, Metabolism, Excretion) properties in drug discovery programs [1].

Lipophilicity ADME Medicinal Chemistry

Suzuki-Miyaura Coupling Synthetic Route

A reported synthetic route for 4-Acetyl-2'-chloro-4'-methylbiphenyl utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling, achieving a specific isolated yield of 78% [1]. This demonstrates a reproducible and efficient method for its production.

Synthetic Methodology Process Chemistry Suzuki-Miyaura Coupling

Scaffold in COX-2 Inhibitor Design

4-Acetyl-2'-chloro-4'-methylbiphenyl has been specifically reported as a scaffold in the design of COX-2 selective inhibitors [1]. This application highlights the value of its specific substitution pattern for molecular recognition, a role that cannot be fulfilled by non-chlorinated or differently substituted biphenyl analogs.

Medicinal Chemistry COX-2 Inhibition Drug Design

4-Acetyl-2'-chloro-4'-methylbiphenyl: Key Applications


Kinase and COX-2 Inhibitor Intermediate

Ideal for medicinal chemistry programs focused on developing novel kinase or COX-2 inhibitors. Its unique 2'-chloro-4'-methyl substitution pattern provides a distinct molecular scaffold for structure-activity relationship (SAR) studies, as evidenced by its reported use in COX-2 inhibitor design [1]. Procurement of this specific compound ensures that SAR exploration is conducted with the intended substitution pattern, which is critical for hit-to-lead optimization.

Suzuki-Miyaura Cross-Coupling Building Block

4-Acetyl-2'-chloro-4'-methylbiphenyl serves as a reliable and well-characterized building block for further functionalization via palladium-catalyzed cross-coupling reactions [1]. Its established synthetic route (78% yield) ensures supply chain reliability for multi-step synthesis of complex organic molecules in both academic and industrial research settings [1].

Physicochemical Reference Standard

With well-defined computed properties such as a LogP of 4.2 and a topological polar surface area of 17.1 Ų [2], this compound can serve as a reference standard in analytical chemistry and pre-formulation studies. It can be used to benchmark the behavior of novel compounds in assays related to lipophilicity and membrane permeability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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